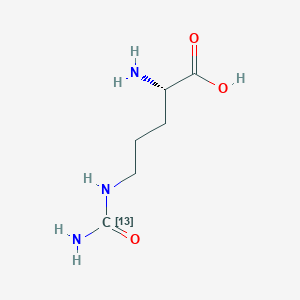

L-Citrulline-13C

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13N3O3 |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

(2S)-2-amino-5-(aminocarbonylamino)pentanoic acid |

InChI |

InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1/i6+1 |

InChI Key |

RHGKLRLOHDJJDR-JGTYJTGKSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN[13C](=O)N |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Citrulline-¹³C for Researchers and Drug Development Professionals

Introduction

L-Citrulline-¹³C is a stable, non-radioactive isotopically labeled form of the non-proteinogenic amino acid L-Citrulline. In this molecule, one or more carbon atoms are replaced with the heavy isotope carbon-13. The most common variant is L-Citrulline (ureido-¹³C), where the carbon atom in the ureido group is a ¹³C isotope.[1] This labeling provides a distinct mass shift, making it an invaluable tool for tracer studies in metabolic research and as an internal standard for quantitative analysis.[2] Its primary applications lie in tracking the kinetics of nitrogen metabolism, particularly within the urea cycle and the L-arginine-nitric oxide (NO) pathway, without altering the native biochemical properties of the molecule.[1] This guide provides a comprehensive overview of the chemical properties, metabolic pathways, and experimental applications of L-Citrulline-¹³C.

Chemical Properties and Data

L-Citrulline-¹³C is chemically identical to its unlabeled counterpart but possesses a greater molecular mass due to the presence of the ¹³C isotope. This property is central to its use in mass spectrometry-based analytical methods. The key chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-5-(amino[¹³C]carbonylamino)pentanoic acid | [3] |

| Synonyms | L-Citrulline (Ureido-¹³C), N5-(Aminocarbonyl-¹³C)-L-ornithine | [4] |

| Molecular Formula | [¹³C]C₅H₁₃N₃O₃ | |

| Molecular Weight | 176.18 g/mol | |

| Unlabeled Mol. Weight | 175.19 g/mol | |

| CAS Number (Labeled) | 94740-46-2 (for ureido-¹³C) | |

| CAS Number (Unlabeled) | 372-75-8 | |

| Appearance | White powder | |

| Chemical Purity | ≥98% | |

| Isotopic Purity | 99 atom % ¹³C | |

| Storage Conditions | Store at room temperature, away from light and moisture. |

Metabolic Pathways and Tracing

L-Citrulline is a critical intermediate in two primary metabolic pathways: the Urea Cycle and the Nitric Oxide (NO) Cycle. As a tracer, L-Citrulline-¹³C allows for the precise measurement of flux through these pathways.

-

Nitric Oxide (NO) Cycle : In endothelial cells and other tissues, L-arginine is converted by Nitric Oxide Synthase (NOS) into nitric oxide (NO) and L-citrulline. By using labeled L-arginine as a substrate, the production of labeled L-citrulline can serve as a direct measure of NOS activity. Conversely, administering L-Citrulline-¹³C allows researchers to trace its conversion back to L-arginine, which is a key indicator of the body's capacity to regenerate the substrate for NO synthesis.

-

Urea Cycle : The urea cycle is primarily responsible for the detoxification of ammonia in the liver. L-Citrulline is synthesized in the mitochondria from ornithine and carbamoyl phosphate and is then transported to the cytoplasm to continue the cycle. L-Citrulline-¹³C can be used to follow nitrogen and carbon flux through the cycle, providing insights into liver function and nitrogen metabolism.

Experimental Protocols and Workflow

L-Citrulline-¹³C is primarily used in metabolic flux analysis (MFA) and as an internal standard for the accurate quantification of endogenous L-citrulline. The general workflow for a tracer study involves the administration of the labeled compound, sample collection over a time course, sample processing, and analysis by mass spectrometry.

Detailed Methodology: Quantification by LC-MS/MS

The following protocol is a representative method for the quantification of L-Citrulline-¹³C and its unlabeled counterpart in biological plasma, synthesized from established methodologies.

1. Sample Preparation (Protein Precipitation)

-

To a 20-50 µL aliquot of plasma, add a known concentration of an appropriate internal standard (e.g., L-Citrulline-d₄ or L-Citrulline-d₇).

-

Add 3-4 volumes of ice-cold acetonitrile containing 0.1-0.5% acetic or formic acid to precipitate proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10-20 minutes at 4°C to pellet the precipitated protein.

-

Carefully collect the supernatant for analysis. The supernatant may be diluted further if necessary.

2. Liquid Chromatography (LC)

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for the separation of polar analytes like amino acids.

-

Mobile Phase A: Water with an additive such as 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient starts with a high percentage of organic mobile phase (e.g., 85% B) and ramps down to a lower percentage to elute the polar compounds.

-

Flow Rate: Approximately 0.25-0.6 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization in positive ion mode (ESI+) is used.

-

Detection: Detection is performed using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each analyte to ensure specificity and sensitivity.

-

Key Transitions:

-

Unlabeled L-Citrulline: m/z 176 → 70 (quantitation) and 176 → 113 (confirmation).

-

L-Citrulline-¹³C (ureido): m/z 177 → 71 (predicted, based on the +1 Da shift in the precursor and the fragment containing the ureido group).

-

Internal Standard (L-Citrulline-d₄): m/z 180 → 74.

-

-

The instrument's source parameters (e.g., spray voltage, capillary temperature) must be optimized for maximum signal intensity.

By comparing the peak area ratio of the analyte (labeled or unlabeled citrulline) to the internal standard, precise and accurate quantification can be achieved, enabling the calculation of metabolic flux rates.

References

An In-depth Technical Guide to L-Citrulline-¹³C Synthesis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of ¹³C-labeled L-Citrulline (L-Citrulline-¹³C). This isotopically labeled amino acid is a crucial tool in metabolic research, particularly for tracing the pathways of L-Citrulline and its metabolites, such as L-arginine and nitric oxide. This document details enzymatic and chemical synthesis strategies, experimental protocols for synthesis and purification, and analytical methods for determining isotopic purity.

Synthesis of L-Citrulline-¹³C

The introduction of a ¹³C isotope into the L-Citrulline molecule can be achieved through enzymatic or chemical synthesis routes. The choice of method often depends on the desired labeling position, required scale, and available starting materials.

Enzymatic Synthesis

Enzymatic synthesis offers high specificity and stereoselectivity, yielding the desired L-isomer. Two primary enzymatic strategies are employed for the synthesis of L-Citrulline-¹³C.

This method utilizes the enzyme Arginine Deiminase (ADI) to catalyze the hydrolysis of L-arginine to L-citrulline and ammonia. To produce L-Citrulline-¹³C, a ¹³C-labeled L-arginine precursor is required. The label can be incorporated at various positions in the arginine molecule, which will then be retained in the resulting citrulline. For instance, using L-arginine with a ¹³C-labeled guanidino group will result in L-Citrulline labeled at the ureido carbon.

Reaction:

L-Arginine-¹³C + H₂O --(Arginine Deiminase)--> L-Citrulline-¹³C + NH₃

Ornithine Transcarbamylase (OTC) catalyzes the condensation of L-ornithine and carbamoyl phosphate to form L-citrulline.[1][2][3] This pathway offers flexibility in labeling, as either L-ornithine or carbamoyl phosphate can be ¹³C-labeled.

Reaction:

L-Ornithine-¹³C + Carbamoyl Phosphate --(Ornithine Transcarbamylase)--> L-Citrulline-¹³C + Phosphate

or

L-Ornithine + Carbamoyl Phosphate-¹³C --(Ornithine Transcarbamylase)--> L-Citrulline-(ureido-¹³C) + Phosphate

Figure 1: General workflow for the enzymatic synthesis of L-Citrulline-¹³C.

Chemical Synthesis

Chemical synthesis provides an alternative route, particularly when specific labeling patterns are desired that are not readily accessible through enzymatic methods. A common approach involves the conversion of a ¹³C-labeled L-ornithine precursor.

General Scheme:

-

Protection of the α-amino group of L-Ornithine-¹³C: This is typically achieved by forming a copper complex.

-

Carbamoylation of the δ-amino group: The protected L-Ornithine-¹³C is then reacted with a carbamoylating agent, such as potassium cyanate, to introduce the ureido group.

-

Deprotection: The protecting group is removed to yield L-Citrulline-¹³C.

Experimental Protocols

Enzymatic Synthesis of L-Citrulline-(ureido-¹³C) using Arginine Deiminase (ADI)

This protocol is adapted from procedures for unlabeled L-citrulline synthesis.[4][5]

Materials:

-

L-Arginine-(guanido-¹³C)

-

Recombinant Arginine Deiminase (ADI)

-

Phosphate buffer (0.05 M, pH 6.0-7.2)

-

Water bath or incubator

-

Centrifuge and filtration units

-

Ion-exchange chromatography system

Procedure:

-

Prepare a solution of L-Arginine-(guanido-¹³C) in the phosphate buffer at the desired concentration (e.g., 100 g/L).

-

Add the recombinant ADI enzyme to the substrate solution. The optimal enzyme concentration should be determined empirically.

-

Incubate the reaction mixture at the optimal temperature for the specific ADI enzyme used (e.g., 40-55°C) with continuous stirring for a set period (e.g., 10 hours).

-

Monitor the reaction progress by taking aliquots at different time points and analyzing for L-citrulline formation using HPLC or LC-MS.

-

Once the reaction is complete, terminate it by heat inactivation of the enzyme or by acidification.

-

Remove the enzyme by centrifugation or filtration.

-

Purify the L-Citrulline-¹³C from the reaction mixture using ion-exchange chromatography.

Purification by Ion-Exchange Chromatography

Principle:

Ion-exchange chromatography separates molecules based on their net charge. At a specific pH, amino acids will have a particular charge, allowing for their differential binding to an ion-exchange resin.

General Protocol:

-

Resin Selection: Choose an appropriate ion-exchange resin. For amino acid purification, both cation and anion exchangers can be used. The choice will depend on the isoelectric point (pI) of L-citrulline and the other components in the mixture.

-

Column Equilibration: Equilibrate the chromatography column with a starting buffer at a specific pH.

-

Sample Loading: Load the crude L-Citrulline-¹³C solution onto the column.

-

Washing: Wash the column with the starting buffer to remove any unbound impurities.

-

Elution: Elute the bound L-Citrulline-¹³C by changing the pH of the buffer or by increasing the salt concentration (e.g., a linear gradient of NaCl).

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of L-Citrulline-¹³C using a suitable analytical method (e.g., HPLC, LC-MS).

-

Desalting: Pool the fractions containing pure L-Citrulline-¹³C and desalt if necessary.

Isotopic Purity Assessment

The determination of isotopic purity is critical to ensure the reliability of tracer studies. The primary methods for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly sensitive for determining the isotopic distribution within a molecule.

For GC-MS analysis, amino acids need to be derivatized to increase their volatility.

Protocol for Derivatization (Two-Step):

-

Esterification: React the L-Citrulline-¹³C sample with 2 M HCl in methanol at 80°C for 60 minutes to form the methyl ester.

-

Acylation: Subsequently, react the methyl ester with an acylating agent like pentafluoropropionic anhydride (PFPA) in ethyl acetate at 65°C for 30 minutes.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The mass spectrum will show a molecular ion peak and fragment ions. The mass shift corresponding to the ¹³C incorporation will allow for the calculation of isotopic enrichment.

LC-MS/MS allows for the direct analysis of L-Citrulline-¹³C without derivatization.

General LC-MS/MS Protocol:

-

Chromatographic Separation: Separate L-Citrulline from other components using a suitable LC column (e.g., a HILIC column).

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

For unlabeled L-Citrulline: m/z 176 -> 70 (quantitation) and 176 -> 113 (confirmation).

-

For L-Citrulline-(ureido-¹³C): m/z 177 -> 70 and 177 -> 114.

-

-

Isotopic Purity Calculation: The isotopic purity is determined by comparing the peak areas of the labeled and unlabeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy directly detects the ¹³C nucleus, providing information about its chemical environment and abundance.

General ¹³C NMR Protocol:

-

Sample Preparation: Dissolve a known amount of the L-Citrulline-¹³C sample in a suitable deuterated solvent (e.g., D₂O).

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This may require a long relaxation delay to ensure full relaxation of all carbon nuclei for accurate integration.

-

Data Processing and Analysis: Process the spectrum and integrate the signals. The isotopic enrichment at a specific position is calculated by comparing the integral of the enriched ¹³C signal to the integrals of the natural abundance ¹³C signals of other carbons in the molecule, taking into account the natural 1.1% abundance of ¹³C.

Quantitative Data

Commercially available L-Citrulline-¹³C typically has a stated isotopic purity of >98% or 99%. The specific isotopic enrichment achieved through de novo synthesis will depend on the purity of the labeled precursors and the efficiency of the synthesis and purification steps.

| Parameter | Typical Value | Analytical Method |

| Isotopic Enrichment | >98% | MS, NMR |

| Chemical Purity | >98% | HPLC, NMR |

L-Citrulline Metabolic Pathways

L-Citrulline is a key intermediate in two crucial metabolic pathways: the Urea Cycle and the Nitric Oxide (NO) Synthesis pathway.

Figure 2: The Urea Cycle.

In the liver, the urea cycle converts ammonia into urea for excretion. L-Citrulline is synthesized in the mitochondria and transported to the cytosol, where it is a precursor for L-arginine.

Figure 3: Nitric Oxide Synthesis and the Citrulline-NO Cycle.

Nitric Oxide Synthase (NOS) converts L-arginine to nitric oxide and L-citrulline. The L-citrulline can then be recycled back to L-arginine, thus sustaining NO production. This is often referred to as the L-arginine-citrulline pathway or the Citrulline-NO cycle.

References

L-Citrulline-¹³C as a Metabolic Tracer In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Citrulline, a non-proteinogenic amino acid, plays a pivotal role in two crucial metabolic pathways: the urea cycle and the nitric oxide (NO) synthesis pathway. Its unique metabolic fate, bypassing hepatic extraction and being primarily metabolized in the kidneys to L-arginine, makes it an ideal candidate for in vivo metabolic studies. The use of stable isotope-labeled L-Citrulline, particularly L-Citrulline-¹³C, provides a powerful tool to dynamically trace and quantify metabolic fluxes in real-time within a living organism. This technical guide offers a comprehensive overview of the application of L-Citrulline-¹³C as a metabolic tracer, detailing experimental protocols, data interpretation, and its significance in research and drug development.

L-Citrulline-¹³C can be utilized as a tracer to investigate the intricate pathways of nitrogen metabolism and nitric oxide production.[1] Stable isotope tracers, such as L-Citrulline-¹³C, are instrumental in metabolic flux analysis, a technique that quantifies the rates of metabolic reactions within a biological system.[2][3] This approach allows researchers to gain a deeper understanding of cellular metabolism in response to various physiological and pathological conditions.

Core Metabolic Pathways

The metabolism of L-Citrulline-¹³C primarily follows two key pathways, which can be traced by monitoring the incorporation of the ¹³C label into downstream metabolites.

The Urea Cycle

The urea cycle is a vital metabolic pathway that detoxifies ammonia by converting it into urea for excretion. L-Citrulline is a key intermediate in this cycle. By introducing L-Citrulline-¹³C, researchers can trace its conversion to L-argininosuccinate and subsequently to L-arginine, ultimately leading to the production of urea containing the ¹³C label. This allows for the quantification of urea cycle flux, providing insights into liver function and nitrogen homeostasis.

The Nitric Oxide (NO) Synthesis Pathway

L-Citrulline is endogenously synthesized from L-arginine by nitric oxide synthase (NOS) in a reaction that also produces nitric oxide. Conversely, L-Citrulline is a precursor for the synthesis of L-arginine. This L-arginine-NO-L-citrulline cycle is crucial for cardiovascular health, immune function, and neurotransmission. By administering L-Citrulline-¹³C, the rate of its conversion to L-Arginine-¹³C can be measured, providing a direct assessment of the de novo synthesis of L-arginine available for NO production. The subsequent detection of ¹³C-labeled downstream metabolites of NO can further elucidate the activity of this pathway.[4][5]

Applications in Drug Development

The use of L-Citrulline-¹³C as a metabolic tracer holds significant promise in the field of drug development, offering a dynamic view of a drug's effect on key metabolic pathways.

-

Preclinical Safety Assessment: L-Citrulline is emerging as a preclinical safety biomarker, particularly for assessing intestinal toxicity. A drug-induced injury to the small intestine can lead to a decrease in circulating L-Citrulline levels. By employing L-Citrulline-¹³C, researchers can not only measure static concentration changes but also quantify the dynamic rate of citrulline production, providing a more sensitive and mechanistic understanding of gastrointestinal toxicity.

-

Oncology Research: Cancer cells exhibit altered metabolism, and targeting these metabolic vulnerabilities is a key strategy in oncology drug development. L-Citrulline-¹³C tracing can be used to investigate how cancer therapies impact the urea cycle and nitric oxide pathways, which can be dysregulated in certain cancers. For instance, it can help assess whether a drug alters nitrogen disposal or NO-mediated signaling in the tumor microenvironment.

-

Efficacy and Pharmacodynamics: For drugs designed to modulate the urea cycle or nitric oxide production, L-Citrulline-¹³C is an invaluable tool for assessing pharmacodynamic effects. It allows for the direct measurement of changes in metabolic flux through these pathways in response to drug administration, providing a quantitative measure of target engagement and efficacy.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from various in vivo studies that have utilized stable isotope-labeled citrulline and arginine to probe metabolic pathways. These data provide a reference for expected physiological ranges and the effects of different interventions.

Table 1: Plasma Amino Acid Concentrations and Fluxes in Humans

| Parameter | Condition | Value (μmol/L or μmol/kg/hr) | Reference |

| Plasma Citrulline Concentration | Healthy Adults (Fasted) | 8-11 | |

| Plasma Arginine Concentration | Healthy Adults (Fasted) | 60.2 ± 5.4 | |

| Plasma Citrulline Flux | Healthy Adults (Fasted) | ~8-11 | |

| Plasma Arginine Flux | Healthy Adults (Fasted) | 60.2 ± 5.4 | |

| De Novo Arginine Synthesis Rate | Healthy Adults | 9.2 ± 1.4 | |

| Whole Body NO Synthesis Rate | Healthy Adults | 0.96 ± 0.1 |

Table 2: L-Citrulline and L-Arginine Kinetics in Animal Models

| Animal Model | Parameter | Condition | Value | Reference |

| Mice | Citrulline to Arginine Conversion | Citrulline Supplementation | Linearly Increased | |

| Mice | Plasma Arginine Concentration | Citrulline Supplementation | Increased by 35% | |

| Piglets | Citrulline Rate of Appearance | Baseline | 60 ± 3 μmol/kg/hr | |

| Piglets | Citrulline Rate of Appearance | Post Alanyl-glutamine | 88 ± 5 μmol/kg/hr | |

| Rats | Fetal Weight | Control Diet | 5.41 ± 0.10 g | |

| Rats | Fetal Weight | Low-Protein Diet | 3.82 ± 0.06 g |

Experimental Protocols

A typical in vivo experiment using L-Citrulline-¹³C as a metabolic tracer involves several key steps, from tracer administration to sample analysis.

Experimental Workflow

The general workflow for an in vivo stable isotope tracing study is outlined below.

Detailed Methodologies

1. Tracer Administration:

-

Method: The choice of administration route depends on the biological question.

-

Intravenous (IV) Infusion: This method is commonly used to achieve a steady-state enrichment of the tracer in the plasma. A primed, continuous infusion is often employed, where an initial bolus (priming dose) is given to rapidly achieve isotopic equilibrium, followed by a constant infusion to maintain it.

-

Oral Gavage/Dietary Supplementation: This route is used to study the first-pass metabolism and intestinal absorption of L-Citrulline.

-

-

Dosage: The tracer dose needs to be carefully calculated to achieve a detectable enrichment in the target metabolites without perturbing the natural metabolic pool.

-

Example (Piglets): Primed-continuous infusion of (ureido)-[¹⁵N] citrulline with a prime of 2.5 μmol/kg and a continuous infusion of 2.5 μmol/kg/hr.

-

Example (Mice): Enteral infusion of U-¹³C₆ arginine with a prime of 100 μmol/kg and a continuous infusion of 100 μmol/kg/hr.

-

2. Biological Sample Collection:

-

Blood Sampling: Blood samples are typically collected at multiple time points to monitor the isotopic enrichment over time. A baseline sample is taken before tracer administration to determine the natural isotopic abundance. Subsequent samples are collected during the infusion to confirm the achievement of a steady state.

-

Example Protocol: In a clinical study, baseline blood samples were collected prior to infusion, followed by sampling at 10 minutes, 30 minutes, and then hourly for several hours after the start of the infusion.

-

-

Tissue Sampling: At the end of the experiment, tissues of interest can be rapidly harvested and flash-frozen in liquid nitrogen to quench metabolic activity and preserve the in vivo metabolic state.

3. Sample Processing and Analysis:

-

Metabolite Extraction: Metabolites are extracted from plasma or tissue homogenates, typically using a protein precipitation step with an organic solvent like acetonitrile or sulfosalicylic acid.

-

LC-MS/MS Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the abundance of ¹³C-labeled and unlabeled metabolites.

-

Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like amino acids.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in selected reaction monitoring (SRM) mode to specifically detect and quantify the precursor and product ions of the target analytes and their isotopologues.

-

Internal Standards: Stable isotope-labeled internal standards (e.g., L-Citrulline-d7) are used to ensure accurate quantification.

-

Table 3: Example LC-MS/MS Parameters for Citrulline Analysis

| Parameter | Setting | Reference |

| Column | HILIC, 2.1 x 100 mm, 1.7 µm | |

| Mobile Phase A | 0.1% Formic Acid in Water | |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |

| Flow Rate | 0.45 mL/min | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| SRM Transition (Citrulline) | m/z 176 → 70 | |

| SRM Transition (Citrulline-¹³C) | m/z 177 → 71 | N/A |

| SRM Transition (Internal Standard) | m/z 180 → 74 (for d4-citrulline) |

Conclusion

L-Citrulline-¹³C is a versatile and powerful metabolic tracer for in vivo research. Its application in metabolic flux analysis provides unparalleled insights into the dynamic regulation of the urea cycle and nitric oxide synthesis. For researchers in academia and the pharmaceutical industry, mastering the use of L-Citrulline-¹³C tracer studies opens up new avenues for understanding disease pathophysiology and for the development of novel therapeutics. This guide provides a foundational understanding of the principles, protocols, and applications of this important technique, empowering scientists to effectively incorporate it into their research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 3. L-Citrulline (ureido-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

The Role of L-Citrulline-¹³C in Urea Cycle Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urea cycle is a critical metabolic pathway responsible for the detoxification of ammonia, a byproduct of amino acid catabolism, by converting it into urea for excretion. Inborn errors of metabolism affecting any of the six enzymes or two transporters in this cycle lead to urea cycle disorders (UCDs), characterized by hyperammonemia and significant neurological sequelae. Understanding the in vivo dynamics of the urea cycle is paramount for the diagnosis, monitoring, and development of novel therapies for these devastating disorders.

Stable isotope tracers have emerged as powerful tools for non-invasively assessing in vivo metabolic fluxes. L-Citrulline, a key intermediate in the urea cycle, is central to this pathway's function. The use of ¹³C-labeled L-Citrulline (L-Citrulline-¹³C) as a metabolic tracer holds significant promise for elucidating the intricacies of the urea cycle in both health and disease. This technical guide provides a comprehensive overview of the application of L-Citrulline-¹³C in urea cycle research, detailing its metabolic fate, experimental methodologies, and data interpretation. While direct and detailed protocols for L-Citrulline-¹³C are not abundantly present in the current literature, this guide synthesizes information from related stable isotope studies to provide a robust framework for its use.

Data Presentation: Therapeutic Use of L-Citrulline in Urea Cycle Disorders

While specific quantitative data from L-Citrulline-¹³C tracer studies are limited in the public domain, valuable insights can be gleaned from clinical studies on the therapeutic use of unlabeled L-Citrulline in patients with UCDs. These studies provide a baseline understanding of the biochemical effects of modulating citrulline levels.

Table 1: Biochemical Parameters in UCD Patients Treated with L-Citrulline and/or L-Arginine [1][2][3][4][5]

| Parameter | Citrulline Monotherapy | Arginine Monotherapy | Arginine + Citrulline | Normal Range |

| Mean Ammonia (µmol/L) | 35.9 | 49.8 | 53.0 | < 35 |

| Mean Plasma Arginine at start of treatment (µmol/L) | 67.6 | - | - | 79 ± 25 |

| Mean Plasma Arginine at end of treatment (µmol/L) | 84.9 (P < 0.05) | - | - | 79 ± 25 |

| Median Plasma Citrulline at diagnosis (µmol/L) | 10.5 | - | - | 26 ± 8 |

Data compiled from a retrospective study of 79 UCD patients. The study highlights that L-citrulline supplementation can effectively manage ammonia levels and increase plasma arginine concentrations.

Table 2: Effects of L-Citrulline Treatment in a Cohort of Japanese UCD Patients

| Parameter | Mean Change with L-Citrulline Treatment |

| Ammonia Level (µmol/L) | -44.3 |

| Protein Intake (g/kg/day) | +0.14 |

| Weight (Standard Deviation) | +0.79 (in male OTCD patients) |

This table summarizes the outcomes of a questionnaire survey of 43 UCD patients in Japan, demonstrating the positive impact of L-citrulline on key clinical and biochemical markers.

Experimental Protocols

The following section outlines a detailed methodology for a key experiment utilizing a stable isotope tracer to investigate the urea cycle. While this protocol is based on the use of [¹⁵N]ammonium chloride, it provides a solid foundation for designing a similar study with L-Citrulline-¹³C.

In Vivo Assessment of Ureagenesis using Stable Isotope Tracers

This protocol is adapted from a study that successfully used [¹⁵N]ammonium chloride to monitor ureagenesis in UCD patients.

Objective: To quantify the in vivo rate of urea synthesis and the incorporation of the tracer into urea cycle intermediates.

Materials:

-

Sterile, pyrogen-free L-Citrulline-¹³C solution for administration (oral or intravenous).

-

Blood collection tubes (e.g., EDTA-coated).

-

Centrifuge.

-

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) system.

-

Internal standards for amino acids and urea.

Procedure:

-

Subject Preparation:

-

Subjects should fast for a specified period (e.g., 4-6 hours) before the study.

-

Baseline blood samples are collected to determine the natural isotopic abundance of citrulline, arginine, ornithine, and urea.

-

-

Tracer Administration:

-

A bolus of L-Citrulline-¹³C is administered. The exact dose would need to be determined based on preliminary studies to achieve detectable enrichment without perturbing the natural metabolic pool. For example, a starting point could be a dose that increases the plasma citrulline concentration by 10-20%.

-

-

Sample Collection:

-

Blood samples are collected at timed intervals post-administration (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Sample Preparation for Mass Spectrometry:

-

Plasma proteins are precipitated using a suitable solvent (e.g., methanol or acetonitrile).

-

The supernatant containing the amino acids and urea is collected and dried.

-

The dried extract is reconstituted in a solvent compatible with the LC-MS system.

-

-

UHPLC-HRMS Analysis:

-

The prepared samples are injected into the UHPLC-HRMS system.

-

A chromatographic method is used to separate L-citrulline, L-arginine, L-ornithine, and urea.

-

The mass spectrometer is operated in a mode that allows for the detection and quantification of both the unlabeled (¹²C) and labeled (¹³C) isotopologues of each analyte.

-

-

Data Analysis and Flux Calculation:

-

The isotopic enrichment of each metabolite is calculated as the ratio of the labeled to the total (labeled + unlabeled) analyte.

-

The rate of appearance (Ra) of ¹³C-labeled urea and other intermediates is calculated using appropriate tracer kinetic models. This provides a measure of the flux through the urea cycle.

-

Visualization of Pathways and Workflows

Signaling Pathways

The following diagram illustrates the metabolic fate of L-Citrulline-¹³C within the context of the urea cycle and its connection to nitric oxide synthesis.

Caption: Metabolic fate of L-Citrulline-¹³C in the urea and nitric oxide cycles.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a clinical study investigating urea cycle flux using a stable isotope tracer like L-Citrulline-¹³C.

Caption: Experimental workflow for a urea cycle flux study using L-Citrulline-¹³C.

Conclusion and Future Directions

The use of L-Citrulline-¹³C as a stable isotope tracer represents a significant advancement in the study of urea cycle metabolism. While the direct application and detailed protocols are still emerging in the literature, the foundational principles of stable isotope tracer kinetics are well-established and can be readily adapted for this purpose. The ability to directly trace the metabolic fate of citrulline will provide unprecedented insights into the pathophysiology of UCDs and will be invaluable for the development and monitoring of novel therapeutic interventions, including gene therapy and small molecule drugs.

Future research should focus on establishing standardized protocols for L-Citrulline-¹³C administration and analysis to ensure comparability of data across different research centers. Furthermore, combining L-Citrulline-¹³C tracer studies with metabolomics and genomic data will enable a more comprehensive, systems-level understanding of the complex regulatory networks governing the urea cycle. This multi-omics approach will undoubtedly accelerate the development of personalized medicine strategies for patients with UCDs.

References

- 1. De novo synthesis of arginine and ornithine from citrulline in human colon carcinoma cells: metabolic fate of L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Whole body nitric oxide synthesis in healthy men determined from [15N] arginine-to-[15N]citrulline labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Citrulline in the management of patients with urea cycle disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Citrulline in the management of patients with urea cycle disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Nitric Oxide Synthase Activity Using L-Citrulline-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of stable isotope-labeled L-Citrulline-13C in conjunction with mass spectrometry for the accurate and sensitive measurement of nitric oxide synthase (NOS) activity. This method offers a significant advantage over traditional radiometric or colorimetric assays by providing direct quantification of the enzymatic product.

Introduction to Nitric Oxide Synthase and its Measurement

Nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological and pathological processes, is synthesized by a family of enzymes known as nitric oxide synthases (NOS).[1][2] These enzymes catalyze the five-electron oxidation of L-arginine to produce NO and L-citrulline in a 1:1 stoichiometric ratio.[2][3] The three primary isoforms of NOS are neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[4] Given the pivotal role of NO in vasodilation, neurotransmission, and the immune response, the accurate measurement of NOS activity is crucial for research in numerous therapeutic areas.

Traditional methods for assaying NOS activity, such as the Griess assay which measures the stable end-products of NO (nitrite and nitrate), or radiolabeled arginine-to-citrulline conversion assays, have limitations in terms of specificity and sensitivity. The use of stable isotope-labeled substrates, such as L-arginine labeled with heavy isotopes, coupled with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a superior method for quantifying NOS activity. This guide focuses on the use of L-arginine isotopologues and the subsequent measurement of the resulting labeled L-citrulline, specifically this compound, as a direct and robust marker of NOS activity.

Principle of the this compound Based NOS Activity Assay

The core principle of this advanced assay lies in the enzymatic conversion of a stable isotope-labeled L-arginine substrate by NOS into an isotopically labeled L-citrulline product. For instance, when ¹⁵N₄-L-arginine is used as the substrate, NOS will produce ¹⁵N₃-L-citrulline and ¹⁵NO. The resulting ¹⁵N₃-L-citrulline can then be sensitively and specifically quantified using LC-MS/MS. This method allows for the differentiation between the endogenously produced citrulline and the citrulline generated directly from the exogenous labeled arginine by NOS activity.

This stable isotope tracing approach provides a highly specific measurement of NOS activity, minimizing interference from other metabolic pathways that may produce or consume citrulline.

Signaling Pathway of Nitric Oxide Synthesis

The synthesis of nitric oxide is a critical biological pathway. The diagram below illustrates the conversion of L-arginine to L-citrulline and nitric oxide by the enzyme nitric oxide synthase (NOS). This reaction is dependent on several cofactors, including NADPH and O₂. The produced nitric oxide can then go on to activate soluble guanylate cyclase (sGC), leading to various physiological effects.

Caption: Nitric Oxide Synthesis Pathway.

Experimental Workflow for Measuring NOS Activity

The following diagram outlines a typical experimental workflow for determining NOS activity in cell lysates using a stable isotope-labeled substrate and LC-MS/MS analysis. The process begins with cell culture and treatment, followed by cell lysis, the enzymatic reaction with the labeled substrate, and finally, quantification of the labeled product.

Caption: Experimental Workflow for NOS Activity Assay.

Detailed Experimental Protocols

While specific experimental conditions may need to be optimized for different biological samples, the following provides a generalized protocol for measuring NOS activity in cell lysates using ¹⁵N₄-L-arginine and LC-MS/MS.

Materials and Reagents

-

Cell Culture: Human endothelial cells (e.g., EA.hy926)

-

Stable Isotope-labeled Substrate: ¹⁵N₄-L-arginine

-

Internal Standards: ¹³C₆-L-arginine, D₄-L-citrulline

-

NOS Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), calmodulin

-

Cell Lysis Buffer

-

Protein Precipitation Reagent: Acetonitrile

-

LC-MS/MS system with a hydrophilic-interaction liquid chromatography (HILIC) column

Sample Preparation and NOS Reaction

-

Cell Culture and Treatment: Culture endothelial cells to confluence. Treat with experimental compounds as required.

-

Cell Lysis: Wash cells with PBS and then lyse them using a suitable lysis buffer or sonication on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to normalize NOS activity.

-

NOS Reaction: In a microcentrifuge tube, combine the cell lysate, a known concentration of ¹⁵N₄-L-arginine, and the necessary cofactors in a reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile to precipitate the proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Separate the analytes using a HILIC column with an appropriate mobile phase gradient.

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor the specific mass transitions for ¹⁵N₃-L-citrulline and the internal standard (D₄-L-citrulline).

-

Quantification: Generate a standard curve using known concentrations of ¹⁵N₃-L-citrulline to quantify the amount produced in the samples.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from NOS activity assays.

Table 1: Michaelis-Menten Kinetic Parameters for NOS Isoforms

| NOS Isoform | Substrate | Km (μM) | Vmax (pmol/min/mg protein) |

| eNOS | ¹⁵N₄-L-arginine | 2.5 ± 0.4 | 150 ± 15 |

| nNOS | ¹⁵N₄-L-arginine | 1.8 ± 0.3 | 250 ± 20 |

| iNOS | ¹⁵N₄-L-arginine | 15.2 ± 2.1 | 1200 ± 100 |

Data are presented as mean ± standard deviation and are representative examples.

Table 2: Effect of an Experimental Inhibitor on eNOS Activity

| Inhibitor Concentration (nM) | ¹⁵N₃-L-Citrulline Formation (pmol/min/mg protein) | % Inhibition |

| 0 (Control) | 145.8 ± 12.3 | 0 |

| 1 | 110.2 ± 9.8 | 24.4 |

| 10 | 65.1 ± 5.7 | 55.4 |

| 100 | 12.3 ± 2.1 | 91.6 |

| 1000 | 2.1 ± 0.5 | 98.6 |

Data are presented as mean ± standard deviation and are representative examples.

Conclusion

The use of stable isotope-labeled L-arginine and the subsequent quantification of labeled L-citrulline by LC-MS/MS represents a highly specific, sensitive, and robust method for the measurement of NOS activity. This technique is invaluable for basic research into the roles of NO in health and disease, as well as for the preclinical and clinical development of drugs targeting the NO signaling pathway. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of this powerful analytical method in the laboratory.

References

A Technical Guide to the Preliminary Investigation of L-Citrulline-¹³C Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for investigating the metabolism of L-Citrulline using ¹³C stable isotope tracers. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these techniques in their work.

Introduction to L-Citrulline Metabolism

L-Citrulline is a non-proteinogenic α-amino acid that plays a crucial role in several key metabolic pathways. Unlike most amino acids, it bypasses hepatic first-pass metabolism, making it an effective systemic precursor for L-Arginine. The metabolism of L-Citrulline is primarily centered around three interconnected cycles: the Urea Cycle, the Nitric Oxide (NO) pathway, and the intestinal-renal axis for de novo Arginine synthesis. The use of stable isotope-labeled L-Citrulline, particularly L-Citrulline-¹³C, allows for precise tracing of its metabolic fate in vivo, providing invaluable insights into these pathways.

Core Metabolic Pathways

The metabolism of L-Citrulline is a multi-organ process involving the intestines, kidneys, and liver, as well as various other tissues that utilize the Nitric Oxide pathway.

Intestinal Synthesis and Release

The primary site of endogenous L-Citrulline synthesis is the small intestine. Enterocytes metabolize precursors like glutamine and proline to produce L-Citrulline, which is then released into the portal circulation.

Renal Conversion to L-Arginine

Circulating L-Citrulline is avidly taken up by the kidneys. Within the renal tubules, L-Citrulline is converted to L-Argininosuccinate by the enzyme Argininosuccinate Synthase (ASS) and then to L-Arginine by Argininosuccinate Lyase (ASL). This newly synthesized L-Arginine is then released back into the systemic circulation.

The Urea Cycle

In the liver, L-Citrulline is a key intermediate in the urea cycle, a pathway that detoxifies ammonia by converting it into urea for excretion.

The Nitric Oxide Pathway

L-Arginine, derived from circulating L-Citrulline, is the substrate for Nitric Oxide Synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. This reaction also regenerates L-Citrulline.

Data Presentation: Quantitative Analysis of L-Citrulline Metabolism

The following tables summarize quantitative data from a foundational human study investigating plasma L-Arginine and L-Citrulline kinetics using a primed, continuous intravenous infusion of L-[guanidino-¹³C]arginine and L-[ureido-¹³C]citrulline.

Table 1: Plasma Citrulline and Arginine Fluxes in Healthy Adults [1]

| Parameter | Fasting State | Fed State |

| Citrulline Flux (μmol·kg⁻¹·h⁻¹) | ||

| Arginine-Rich Diet | 9.6 ± 1.1 | 10.4 ± 1.2 |

| Arginine-Free Diet | 8.3 ± 1.5 | 8.8 ± 1.7 |

| **Arginine Flux (μmol·kg⁻¹·h⁻¹) ** | ||

| Arginine-Rich Diet | 60.2 ± 5.4 | 73.3 ± 13.9 |

| Arginine-Free Diet | 47.9 ± 5.9 | 44.5 ± 7.8 |

| Conversion of Citrulline to Arginine (Qca) (μmol·kg⁻¹·h⁻¹) | ||

| Arginine-Rich Diet | 5.5 ± 0.9 | 5.7 ± 1.0 |

| Arginine-Free Diet | 5.4 ± 1.1 | 5.6 ± 1.2 |

Values are means ± SD. Data adapted from Castillo et al., 1993.

Table 2: Plasma Amino Acid Concentrations in Healthy Adults [1]

| Amino Acid (μM) | Fasting State | Fed State |

| Citrulline | ||

| Arginine-Rich Diet | 29 ± 5 | 31 ± 6 |

| Arginine-Free Diet | 27 ± 4 | 28 ± 5 |

| Arginine | ||

| Arginine-Rich Diet | 85 ± 12 | 95 ± 15 |

| Arginine-Free Diet | 68 ± 10 | 65 ± 9 |

| Ornithine | ||

| Arginine-Rich Diet | 55 ± 8 | 60 ± 9 |

| Arginine-Free Diet | 48 ± 7 | 50 ± 8 |

Values are means ± SD. Data adapted from Castillo et al., 1993.

Experimental Protocols

The following sections outline detailed methodologies for conducting a preliminary investigation of L-Citrulline-¹³C metabolism, based on established protocols.

In Vivo L-Citrulline-¹³C Infusion Study (Human)

This protocol is adapted from the study by Castillo et al. (1993) and is suitable for investigating whole-body L-Citrulline and L-Arginine kinetics.

4.1.1. Subject Preparation

-

Recruitment: Recruit healthy adult volunteers. Obtain informed consent and ethical approval.

-

Dietary Control: For at least 5 days prior to the study, provide a controlled diet with a known amino acid composition. This helps to achieve a metabolic steady state.

-

Fasting: Subjects should fast overnight for at least 10-12 hours before the start of the tracer infusion.

4.1.2. Tracer Preparation and Administration

-

Tracer: Use sterile, pyrogen-free L-[ureido-¹³C]citrulline.

-

Priming Dose: Administer a priming bolus of the tracer to rapidly achieve isotopic equilibrium in the body's metabolic pools. The priming dose is calculated based on the estimated pool size of the metabolite.

-

Continuous Infusion: Immediately following the priming dose, commence a continuous intravenous infusion of the tracer at a constant rate for the duration of the study (e.g., 8 hours).

4.1.3. Sample Collection

-

Blood Sampling: Collect baseline blood samples before the tracer infusion. During the infusion, collect blood samples at regular intervals (e.g., every 30 minutes for the first 2 hours, then hourly) from a contralateral vein.

-

Urine Collection: Collect urine samples at baseline and at timed intervals throughout the study to measure the excretion of labeled metabolites.

-

Sample Processing: Immediately place blood samples on ice, centrifuge to separate plasma, and store at -80°C until analysis. Record the volume of each urine collection and store aliquots at -80°C.

4.1.4. Analytical Methods: LC-MS/MS for ¹³C-Citrulline and ¹³C-Arginine

-

Sample Preparation:

-

Thaw plasma and urine samples on ice.

-

Deproteinize plasma samples by adding a precipitating agent (e.g., acetonitrile or methanol) and centrifuging to remove the protein pellet.

-

Dilute urine samples as needed.

-

-

Chromatography:

-

Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Monitor the specific mass-to-charge (m/z) transitions for L-Citrulline, L-[ureido-¹³C]citrulline, L-Arginine, and the anticipated ¹³C-labeled L-Arginine.

-

Data Analysis

-

Isotopic Enrichment: Calculate the isotopic enrichment (mole percent excess, MPE) of L-Citrulline and L-Arginine in plasma at each time point.

-

Metabolic Flux Calculation: Use steady-state isotopic dilution equations to calculate the flux (rate of appearance) of L-Citrulline and L-Arginine. The rate of conversion of L-Citrulline to L-Arginine can also be determined from the enrichment of ¹³C in the L-Arginine pool.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

References

L-Citrulline-¹³C in Nutritional Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of L-Citrulline-¹³C in nutritional and metabolic research. L-Citrulline, a non-proteinogenic amino acid, plays a crucial role in various metabolic pathways, including the urea cycle and nitric oxide (NO) synthesis. The use of its stable isotope-labeled form, L-Citrulline-¹³C, has become an invaluable tool for researchers to trace and quantify key metabolic processes in vivo. This document details the experimental protocols, summarizes quantitative data from pivotal studies, and illustrates the underlying biochemical pathways and experimental workflows.

Core Applications of L-Citrulline-¹³C in Nutritional Research

L-Citrulline-¹³C is primarily utilized as a metabolic tracer to investigate the kinetics of amino acid metabolism, protein synthesis, and nitric oxide production. Its stable isotope label allows for safe administration in human studies and precise quantification using mass spectrometry.

Key research areas include:

-

Whole-body and muscle protein synthesis: L-Citrulline is a precursor for arginine synthesis, an amino acid essential for protein synthesis. L-Citrulline-¹³C tracers, often in combination with other labeled amino acids like phenylalanine, are used to measure the fractional synthesis rates (FSR) of proteins in various tissues.[1][2]

-

Nitric oxide (NO) synthesis: The conversion of arginine to citrulline by nitric oxide synthase (NOS) is the primary pathway for NO production. By using labeled arginine and citrulline, researchers can quantify whole-body NO synthesis rates, providing insights into endothelial function and cardiovascular health.[3][4][5]

-

Arginine-Citrulline metabolism and kinetics: L-Citrulline-¹³C is used to determine the rates of appearance (Ra) of citrulline and its conversion to arginine. This is crucial for understanding the interplay between the gut (primary site of citrulline production) and the kidneys (primary site of arginine synthesis from citrulline).

-

Metabolic flux analysis: This technique uses the incorporation of ¹³C from labeled substrates into various metabolites to map and quantify the flow of molecules through metabolic pathways. L-Citrulline-¹³C contributes to understanding the flux through the urea cycle and related pathways.

Quantitative Data from L-Citrulline-¹³C Tracer Studies

The following tables summarize quantitative data from key studies that have utilized L-Citrulline-¹³C and other stable isotopes to investigate metabolic parameters.

Table 1: Muscle Protein Synthesis Rates

| Study Population | Intervention | Tracer(s) | Measured Parameter | Result | Citation |

| Healthy adults on a low-protein diet | Oral citrulline vs. non-essential amino acid (NEAA) mixture | [ring-¹³C₆]phenylalanine, [¹⁵N]tyrosine | Fractional Synthesis Rate (FSR) of mixed muscle protein | Citrulline: 0.060 ± 0.006 %/h; NEAA: 0.049 ± 0.005 %/h (P=0.03) | |

| Malnourished aged rats | Citrulline-supplemented diet vs. standard diet | Not specified | Muscle protein synthesis | Increased with citrulline supplementation |

Table 2: Nitric Oxide Synthesis and Arginine-Citrulline Kinetics

| Study Population | Condition | Tracer(s) | Measured Parameter | Result | Citation |

| Healthy men | 24-hour infusion (12h fed/12h fasted) | L-[guanidino-¹⁵N₂]arginine, [¹³C]urea, L-[ureido-¹³C]citrulline | Whole-body NO synthesis rate | 0.96 ± 0.1 µmol·kg⁻¹·h⁻¹ | |

| Healthy men | 24-hour infusion (12h fed/12h fasted) | L-[guanidino-¹⁵N₂]arginine, [¹³C]urea, L-[ureido-¹³C]citrulline | De novo arginine synthesis from citrulline | 9.2 ± 1.4 µmol·kg⁻¹·h⁻¹ | |

| Healthy young and older adults with heart failure | Fasted state | L-[guanidine-¹⁵N₂]arginine, L-[ureido-¹³C,5,5-²H₂]citrulline | NO synthesis rate (older adults) | 0.17 ± 0.01 µmol·kg body wt⁻¹·h⁻¹ | |

| Healthy young and older adults with heart failure | Post 3g citrulline ingestion | L-[guanidine-¹⁵N₂]arginine, L-[ureido-¹³C,5,5-²H₂]citrulline | NO synthesis rate (older adults) | 2.12 ± 0.36 µmol·kg body wt⁻¹·h⁻¹ | |

| Healthy young and older adults with heart failure | Fasted state | L-[guanidine-¹⁵N₂]arginine, L-[ureido-¹³C,5,5-²H₂]citrulline | De novo arginine synthesis (older adults) | 6.88 ± 0.83 µmol·kg body wt⁻¹·h⁻¹ | |

| Healthy young and older adults with heart failure | Post 3g citrulline ingestion | L-[guanidine-¹⁵N₂]arginine, L-[ureido-¹³C,5,5-²H₂]citrulline | De novo arginine synthesis (older adults) | 35.40 ± 4.90 µmol·kg body wt⁻¹·h⁻¹ | |

| Swine model | Baseline | L-[¹⁵N₂-guanido]arginine, L-[ureido-¹³C]citrulline, L-[¹⁵N-amide]glutamine | Contribution of citrulline to arginine synthesis | 6.4 ± 0.2% of arginine Ra | |

| Swine model | Post alanyl-glutamine bolus | L-[¹⁵N₂-guanido]arginine, L-[ureido-¹³C]citrulline, L-[¹⁵N-amide]glutamine | Contribution of citrulline to arginine synthesis | 9.2 ± 0.5% of arginine Ra (at peak) |

Experimental Protocols

General Stable Isotope Infusion Protocol

A common approach for in vivo human studies involves a primed, continuous intravenous infusion of the stable isotope tracer to achieve a metabolic and isotopic steady state.

Materials:

-

Sterile, pyrogen-free L-Citrulline-¹³C (e.g., L-[ureido-¹³C]citrulline) and other tracers (e.g., L-[guanidino-¹⁵N₂]arginine).

-

Sterile saline for infusion.

-

Infusion pump.

-

Catheters for infusion and blood sampling.

-

Blood collection tubes (e.g., containing EDTA).

-

Centrifuge.

-

Materials for plasma deproteinization (e.g., sulfosalicylic acid, trichloroacetic acid).

Procedure:

-

Subject Preparation: Subjects typically undergo a period of dietary control and fasting prior to the study.

-

Catheter Placement: An intravenous catheter is placed in one arm for tracer infusion and another in the contralateral arm for blood sampling.

-

Priming Dose: A priming bolus of the tracer is administered to rapidly achieve isotopic equilibrium in the body's metabolic pools. The priming dose is often calculated as the equivalent of a 1-hour infusion.

-

Continuous Infusion: A continuous infusion of the tracer at a constant rate is maintained for several hours.

-

Blood Sampling: Blood samples are collected at baseline (before infusion) and at regular intervals during the infusion to monitor isotopic enrichment and substrate concentrations.

-

Sample Processing: Blood samples are immediately placed on ice and then centrifuged to separate plasma. Plasma is deproteinized, and the supernatant is stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry Analysis

3.2.1. Plasma Deproteinization

-

Sulfosalicylic Acid (SSA): A common method involves adding a solution of SSA (e.g., 30%) to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The clear supernatant is then collected for analysis.

-

Trichloroacetic Acid (TCA): An alternative is the addition of a TCA solution (e.g., 30% w/v) to the plasma, followed by centrifugation.

3.2.2. Derivatization (for GC-MS)

Amino acids are often derivatized to increase their volatility for gas chromatography.

-

N-trifluoroacetyl n-butyl esters: A two-step process involving esterification with butanolic-HCl followed by acylation with trifluoroacetic anhydride.

-

N-acetyl methyl esters: Involves esterification with acidified methanol followed by acetylation with a mixture of acetic anhydride, trimethylamine, and acetone.

Mass Spectrometry Analysis

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is frequently used for the analysis of derivatized amino acids.

-

Ionization: Electron impact (EI) or chemical ionization (CI) can be used.

-

Analysis Mode: Selected Ion Monitoring (SIM) is employed to monitor specific mass-to-charge (m/z) ratios corresponding to the labeled and unlabeled amino acids, enhancing sensitivity and specificity.

3.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the direct analysis of underivatized amino acids in plasma.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for the separation of polar compounds like amino acids.

-

Ionization: Electrospray ionization (ESI) is typically used.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the labeled and unlabeled analytes, providing high selectivity and sensitivity.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Nitric Oxide Synthesis Pathway

The synthesis of nitric oxide from L-arginine is catalyzed by nitric oxide synthase (NOS), producing L-citrulline as a co-product. L-Citrulline can be recycled back to L-arginine via the enzymes argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL).

mTOR Signaling Pathway in Muscle Protein Synthesis

L-Citrulline has been shown to stimulate muscle protein synthesis, in part through the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway integrates signals from nutrients and growth factors to regulate cell growth and proliferation.

Experimental Workflows

Workflow for In Vivo Tracer Study

This diagram outlines the typical workflow for a human in vivo study using L-Citrulline-¹³C tracers to measure metabolic kinetics.

Conclusion

L-Citrulline-¹³C is a powerful and versatile tool in nutritional and metabolic research. Its use in stable isotope tracer studies has provided significant insights into the complex regulation of protein synthesis, nitric oxide production, and amino acid kinetics. The methodologies described in this guide, from experimental design to sample analysis, provide a framework for researchers to effectively utilize L-Citrulline-¹³C to further our understanding of human metabolism in health and disease. As analytical techniques continue to advance, the applications of L-Citrulline-¹³C are expected to expand, offering even more detailed insights into metabolic regulation.

References

- 1. 24-Hour protein, arginine and citrulline metabolism in fed critically ill children – a stable isotope tracer study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. citrulline-nitric oxide cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Whole body nitric oxide synthesis in healthy men determined from [15N] arginine-to-[15N]citrulline labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application Note 30 â Determination of Nitric Oxide Production and de novo Arginine Production with Stable Isotopes [isotope.com]

- 5. Whole body nitric oxide synthesis in healthy men determined from [15N] arginine-to-[15N]citrulline labeling - PMC [pmc.ncbi.nlm.nih.gov]

The Use of L-Citrulline-¹³C in Cardiovascular Physiology Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled amino acid, L-Citrulline-¹³C, in cardiovascular physiology research. This document details the core principles, experimental methodologies, data analysis, and visualization techniques essential for leveraging this powerful tool to investigate nitric oxide (NO) bioavailability, endothelial function, and related metabolic pathways.

Introduction: The Significance of L-Citrulline and Nitric Oxide in Cardiovascular Health

Diminished bioavailability of nitric oxide (NO), a critical signaling molecule, is a key factor in the development and progression of numerous cardiovascular diseases.[1] While L-arginine is the direct precursor for NO synthesis by endothelial nitric oxide synthase (eNOS), oral L-arginine supplementation has proven largely ineffective at increasing NO production due to extensive first-pass metabolism.[1] L-citrulline, a non-proteinogenic amino acid, bypasses this extensive metabolism and is efficiently converted to L-arginine in the kidneys and other tissues, making it a more effective strategy for increasing systemic L-arginine levels and subsequent NO synthesis.[1][2]

The use of stable isotope-labeled L-Citrulline, particularly ¹³C-labeled variants, allows for the precise and dynamic measurement of key metabolic fluxes in vivo. By tracing the fate of the ¹³C label, researchers can quantify the rates of L-arginine synthesis from L-citrulline and, consequently, the rate of whole-body NO production. This provides invaluable insights into the regulation of the L-arginine-NO pathway in both healthy and diseased states.

Core Signaling Pathway: The L-Arginine-NO-cGMP Cascade

The central pathway of interest involves the conversion of L-arginine to NO and L-citrulline by nitric oxide synthase (NOS). NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in vasodilation and increased blood flow. L-Citrulline, produced alongside NO, can be recycled back to L-arginine, thus completing the citrulline-NO cycle.

Caption: L-Arginine-NO-cGMP Signaling Pathway

Quantitative Data from L-Citrulline-¹³C Tracer Studies

The following tables summarize key quantitative data obtained from in vivo studies utilizing ¹³C-labeled L-citrulline to investigate nitric oxide synthesis and L-arginine metabolism.

Table 1: Whole-Body Nitric Oxide Synthesis and L-Arginine Flux in Healthy Adults

| Parameter | Study | Tracer(s) | Method | Value (mean ± SD) | Units |

| Whole-Body NO Synthesis | Castillo et al. (1996)[3] | L-[guanidino-¹⁵N₂]arginine, L-[ureido-¹³C]citrulline | Isotope Dilution and Conversion | 0.96 ± 0.1 | µmol·kg⁻¹·h⁻¹ |

| Plasma Arginine Flux | Castillo et al. (1993) | L-[guanidino-¹³C]arginine, L-[5,5-²H₂]citrulline | Isotope Dilution | 60.2 ± 5.4 (fasted), 73.3 ± 13.9 (fed) | µmol·kg⁻¹·h⁻¹ |

| De Novo Arginine Synthesis | Castillo et al. (1996) | L-[ureido-¹³C]citrulline | Isotope Dilution and Conversion | 9.2 ± 1.4 | µmol·kg⁻¹·h⁻¹ |

| Citrulline Flux | Castillo et al. (1993) | L-[ureido-¹³C]citrulline | Isotope Dilution | 8-11 | µmol·kg⁻¹·h⁻¹ |

Table 2: Conversion of Plasma Citrulline to Arginine

| Parameter | Study | Tracer(s) | Method | Value (mean ± SD) | Units |

| Conversion of Plasma Citrulline to Arginine | Castillo et al. (1993) | L-[5,5-²H₂]citrulline | Isotope Conversion | ~10 | % of plasma arginine flux |

| Contribution of Citrulline to Circulating Arginine | van de Poll et al. (2007) | (ureido)[¹⁵N] citrulline | Isotope Conversion | 8.4 ± 0.4 | % |

Experimental Protocols

This section outlines a generalized protocol for conducting an in vivo stable isotope tracer study with L-Citrulline-¹³C to measure whole-body nitric oxide synthesis and L-arginine kinetics in human subjects.

Subject Preparation

-

Informed Consent: Obtain written informed consent from all participants. The study protocol must be approved by an institutional review board.

-

Dietary Control: For several days prior to the study, subjects should consume a standardized diet to ensure metabolic steady state.

-

Overnight Fast: Subjects should fast overnight (typically 10-12 hours) before the tracer infusion study.

-

Catheter Placement: On the morning of the study, place two intravenous catheters: one in a forearm vein for the infusion of the stable isotope tracers, and another in a contralateral hand or forearm vein for blood sampling. The sampling hand may be heated to "arterialize" the venous blood.

Tracer Infusion Protocol

-

Tracer Preparation: Prepare sterile, pyrogen-free solutions of L-[ureido-¹³C]citrulline and, if measuring arginine flux simultaneously, a labeled arginine tracer (e.g., L-[guanidino-¹⁵N₂]arginine). Tracers should be of high chemical and isotopic purity.

-

Primed, Constant Infusion: Administer a priming bolus of the tracer(s) to rapidly achieve isotopic equilibrium in the plasma pools. Immediately follow with a continuous intravenous infusion at a precise, controlled rate for the duration of the study (typically 4-8 hours).

-

Example Infusion Rates:

-

L-[ureido-¹³C]citrulline: Priming dose of ~1 µmol·kg⁻¹, followed by a constant infusion of ~1 µmol·kg⁻¹·h⁻¹.

-

L-[guanidino-¹⁵N₂]arginine: Priming dose of ~3.65 µmol·kg⁻¹, followed by a constant infusion of ~3.75 µmol·kg⁻¹·h⁻¹.

-

-

Sample Collection and Processing

-

Baseline Blood Sample: Collect a blood sample before the start of the tracer infusion to determine background isotopic enrichment.

-

Timed Blood Sampling: Collect arterialized venous blood samples at regular intervals throughout the infusion period (e.g., every 30-60 minutes) to monitor the achievement and maintenance of isotopic steady state.

-

Sample Handling: Collect blood in heparinized tubes and immediately place on ice. Centrifuge at 4°C to separate plasma.

-

Deproteinization: Deproteinize plasma samples by adding a precipitating agent such as sulfosalicylic acid.

-

Storage: Store the deproteinized plasma samples at -80°C until analysis.

Analytical Methodology: Mass Spectrometry

The quantification of ¹³C-labeled and unlabeled L-citrulline and L-arginine in plasma samples is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for GC-MS Analysis

For GC-MS analysis, amino acids require derivatization to increase their volatility.

-

Acid Hydrolysis (for protein-bound amino acids): If analyzing protein hydrolysates, liberate amino acids by acid hydrolysis (e.g., 6 M HCl at 110-150°C for 16-24 hours).

-

Purification: For complex matrices, a purification step using cation-exchange chromatography may be necessary.

-

Derivatization: A common two-step derivatization involves:

-

Esterification: Convert the carboxylic acid groups to their methyl or ethyl esters.

-

Acylation: Acylate the amino and other reactive groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).

-

LC-MS/MS Analysis

LC-MS/MS is a highly sensitive and specific method that often does not require derivatization.

-

Chromatography: Separate amino acids using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion).

Table 3: Example MRM Transitions for L-Citrulline and L-Arginine Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Isotope Label | Reference |

| L-Citrulline | 176.1 | 70.1 | Unlabeled | |

| L-Citrulline | 176.1 | 113.1 | Unlabeled (Confirmation) | |

| L-Citrulline-¹³C | 177.1 | 71.1 | ¹³C (ureido) | Theoretical |

| L-Arginine | 175.1 | 70.1 | Unlabeled | |

| L-Arginine | 175.1 | 60.1 | Unlabeled | |

| L-Arginine-¹³C₆ | 181.1 | 74.1 | ¹³C₆ |

Note: The MRM transition for L-Citrulline-¹³C is theoretical and should be optimized empirically.

Data Analysis and Calculations

The primary outputs of a stable isotope tracer study are the isotopic enrichment of the tracer and its metabolites in the plasma. From these values, key metabolic fluxes can be calculated using steady-state kinetic models.

-

Rate of Appearance (Ra): The rate at which an amino acid appears in the plasma pool, calculated using the formula: Ra = F / E where F is the tracer infusion rate and E is the isotopic enrichment of the amino acid in plasma at steady state.

-

Rate of Conversion (RC): The rate at which one amino acid is converted to another (e.g., citrulline to arginine), calculated from the appearance of the label in the product amino acid.

Visualizations: Workflows and Pathways

Clear visualization of experimental workflows and metabolic pathways is crucial for understanding and communicating the complex processes involved in stable isotope tracer studies.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo L-Citrulline-¹³C tracer study.

Caption: A typical workflow for an in vivo L-Citrulline-¹³C tracer study.

Tracing the ¹³C Label

This diagram illustrates the path of the ¹³C label from L-Citrulline-¹³C through the nitric oxide pathway.

Caption: Tracing the ¹³C label from L-Citrulline-¹³C to L-Arginine-¹³C and its role in NO synthesis.

Conclusion

The use of L-Citrulline-¹³C as a stable isotope tracer provides a powerful and precise method for quantifying key aspects of the L-arginine-NO pathway in vivo. This technical guide has outlined the fundamental principles, detailed experimental and analytical protocols, and provided examples of the quantitative data that can be obtained. By applying these methodologies, researchers in cardiovascular physiology and drug development can gain deeper insights into the mechanisms of endothelial dysfunction and evaluate the efficacy of novel therapeutic interventions aimed at restoring NO bioavailability. The continued application and refinement of these techniques will undoubtedly contribute to a better understanding and treatment of cardiovascular diseases.

References

- 1. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 2. Therapeutic use of citrulline in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Tracing Using Stable Isotope-Labeled Substrates and Mass Spectrometry in the Perfused Mouse Heart [ouci.dntb.gov.ua]

A Technical Guide to Stable Isotope Tracing with L-Citrulline-¹³C: Principles and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles and core methodologies of stable isotope tracing utilizing L-Citrulline labeled with Carbon-13 (L-Citrulline-¹³C). This powerful technique offers a precise window into the complex dynamics of L-Citrulline metabolism, enabling researchers to quantitatively assess its role in critical physiological pathways, including the urea cycle and nitric oxide (NO) synthesis. Such insights are invaluable for advancing our understanding of various pathological states and for the development of novel therapeutic interventions.

Introduction to L-Citrulline Metabolism and the Role of Stable Isotope Tracing

L-Citrulline, a non-proteinogenic amino acid, is a key intermediate in two vital metabolic pathways: the urea cycle in the liver, which detoxifies ammonia, and the nitric oxide cycle, where it is a co-product of NO synthesis from L-arginine.[1][2][3] Unlike L-arginine, L-citrulline bypasses extensive first-pass metabolism in the gut and liver, making it an effective precursor for systemic L-arginine production.[4] This unique metabolic characteristic has positioned L-citrulline as a molecule of significant interest in clinical nutrition and pharmacology.[5]

Stable isotope tracing with compounds like L-Citrulline-¹³C allows for the non-radioactive, in vivo tracking of metabolic fates. By introducing a known amount of the labeled tracer and measuring its incorporation into downstream metabolites, researchers can quantify metabolic fluxes, i.e., the rates of conversion through specific pathways. This technique is instrumental in understanding how these pathways are altered in disease and in response to therapeutic interventions.

Key Metabolic Pathways Involving L-Citrulline

The Urea Cycle

The urea cycle is a liver-centric pathway that converts toxic ammonia into urea for excretion. L-Citrulline is synthesized in the mitochondria from ornithine and carbamoyl phosphate. It is then transported to the cytosol, where it is a substrate for the synthesis of argininosuccinate, which is subsequently converted to L-arginine.

Nitric Oxide (NO) Synthesis

Nitric oxide, a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses, is synthesized from L-arginine by nitric oxide synthase (NOS) enzymes. This reaction produces L-citrulline as a stoichiometric co-product. The L-citrulline can then be recycled back to L-arginine, thus sustaining NO production.

dot

Caption: Metabolic fates of L-Citrulline in the Urea Cycle and Nitric Oxide Synthesis.

Experimental Protocols for ¹³C-L-Citrulline Tracing

The following sections outline a synthesized experimental protocol for an in-vivo stable isotope tracer study in humans using L-[ureido-¹³C]-citrulline, based on methodologies reported in the literature.

Subject Preparation

-

Informed Consent: All participants should provide written informed consent after a thorough explanation of the study procedures and potential risks. The study protocol must be approved by an institutional review board.

-

Dietary Control: Subjects should consume a standardized diet for a specified period (e.g., 3-5 days) prior to the study to ensure metabolic steady-state. An overnight fast (10-12 hours) is typically required before the tracer infusion.

-

Catheter Placement: On the morning of the study, two intravenous catheters are placed in contralateral arms: one for the infusion of the stable isotope tracer and the other for blood sampling.

Tracer Infusion Protocol

A primed, constant infusion of L-[ureido-¹³C]-citrulline is recommended to achieve isotopic steady-state in the plasma.

-

Priming Dose: A bolus injection (priming dose) of the tracer is administered to rapidly increase the plasma enrichment to the expected plateau level. The priming dose is calculated based on the estimated pool size and turnover rate of citrulline.

-

Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (e.g., 4-6 hours).

-

Tracer Preparation: The L-[ureido-¹³C]-citrulline is dissolved in sterile saline and filtered through a 0.22 µm filter before administration. The exact concentration and infusion rate must be precisely controlled and recorded.

dot

Caption: General workflow for a ¹³C-L-Citrulline stable isotope tracing study.

Blood Sampling and Processing

-

Baseline Samples: Blood samples are collected at several time points before the start of the tracer infusion to determine the natural isotopic abundance (background enrichment).

-

Steady-State Samples: During the constant infusion, blood samples are collected at regular intervals (e.g., every 30 minutes) to confirm that isotopic steady-state has been achieved and to measure the plateau enrichment.

-